

# An In-depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7

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## Compound of Interest

Compound Name: (S)-Atenolol-d7

Cat. No.: B1140565

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## Introduction

**(S)-Atenolol-d7** is the deuterated form of (S)-Atenolol, the active S-enantiomer of the beta-1 adrenergic receptor antagonist, Atenolol.[1] Atenolol is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2] The introduction of deuterium atoms into the molecule makes **(S)-Atenolol-d7** a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies analyzed by mass spectrometry.[3][4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the non-deuterated drug in biological matrices.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of **(S)-Atenolol-d7**.

## Chemical and Physical Properties

**(S)-Atenolol-d7** is a white solid with the IUPAC name 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]acetamide. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1309283-20-2	[7]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> D <sub>7</sub> N <sub>2</sub> O <sub>3</sub>	[7][8]
Molecular Weight	273.38 g/mol	[7][8]
Appearance	White Solid	[7]
Storage	2-8°C Refrigerator	[7]

## Solubility and Stability

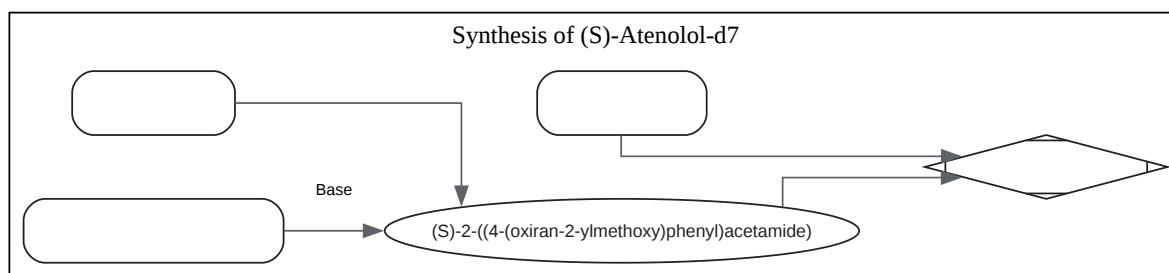
Property	Value	Reference
Solubility	Information on the specific solubility of (S)-Atenolol-d7 is limited. However, the non-deuterated form, Atenolol, is slightly soluble in water and chloroform, and sparingly soluble in methanol.	[9]
Stability	(S)-Atenolol-d7 is stable under recommended storage conditions (2-8°C). The non-deuterated form in oral liquid formulations has been shown to be stable for up to 40 days at 5°C and 25°C.	[4][10]

## Synthesis

A detailed, specific protocol for the synthesis of **(S)-Atenolol-d7** is not readily available in the public domain. However, a plausible synthetic route can be devised based on the established synthesis of (S)-Atenolol and general methods for deuterium labeling. The synthesis would likely involve the use of a deuterated starting material, such as deuterated isopropylamine (isopropylamine-d7), to introduce the deuterium atoms into the final molecule.

A general synthetic scheme for enantiopure (S)-Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by reaction with isopropylamine. [11] To synthesize **(S)-Atenolol-d7**, the final step would be modified to use isopropylamine-d7.

## Proposed Synthetic Workflow



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Caption: Proposed synthesis of **(S)-Atenolol-d7**.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Objective: To confirm the structure and isotopic purity of **(S)-Atenolol-d7**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **(S)-Atenolol-d7** in a suitable non-deuterated solvent (e.g., DMSO, Methanol). The use of a non-deuterated solvent is crucial for observing the deuterium signals.[12]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
- $^1\text{H}$  NMR Spectroscopy:

- Acquire a standard proton NMR spectrum. The signals corresponding to the protons on the isopropyl group should be significantly reduced or absent, confirming successful deuteration.
- $^2\text{H}$  (Deuterium) NMR Spectroscopy:
  - Tune the probe to the deuterium frequency.
  - Acquire a deuterium NMR spectrum. This will show signals corresponding to the positions of the deuterium atoms. The chemical shifts in the  $^2\text{H}$  NMR spectrum are equivalent to those in the  $^1\text{H}$  NMR spectrum.[\[7\]](#)
  - The integration of the deuterium signals can be used to determine the isotopic enrichment. [\[12\]](#)
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. The carbon signals of the deuterated isopropyl group will appear as multiplets due to C-D coupling, providing further structural confirmation.

## Mass Spectrometry (MS) for Molecular Weight Verification and Purity Analysis

Objective: To confirm the molecular weight and assess the isotopic purity of **(S)-Atenolol-d7**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **(S)-Atenolol-d7** in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement. A triple quadrupole mass spectrometer can be used for quantitative analysis.[\[5\]](#)
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for atenolol and its analogs.

- Data Acquisition:
  - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ( $[M+H]^+$ ). The expected  $m/z$  for **(S)-Atenolol-d7** ( $[C_{14}H_{15}D_7N_2O_3+H]^+$ ) is approximately 274.24.
  - Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of non-deuterated (S)-Atenolol to confirm the location of the deuterium labels.
- Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to different numbers of deuterium atoms can be used to calculate the isotopic purity.

## High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Objective: To determine the chemical purity of **(S)-Atenolol-d7** and to monitor its stability over time.

Methodology:

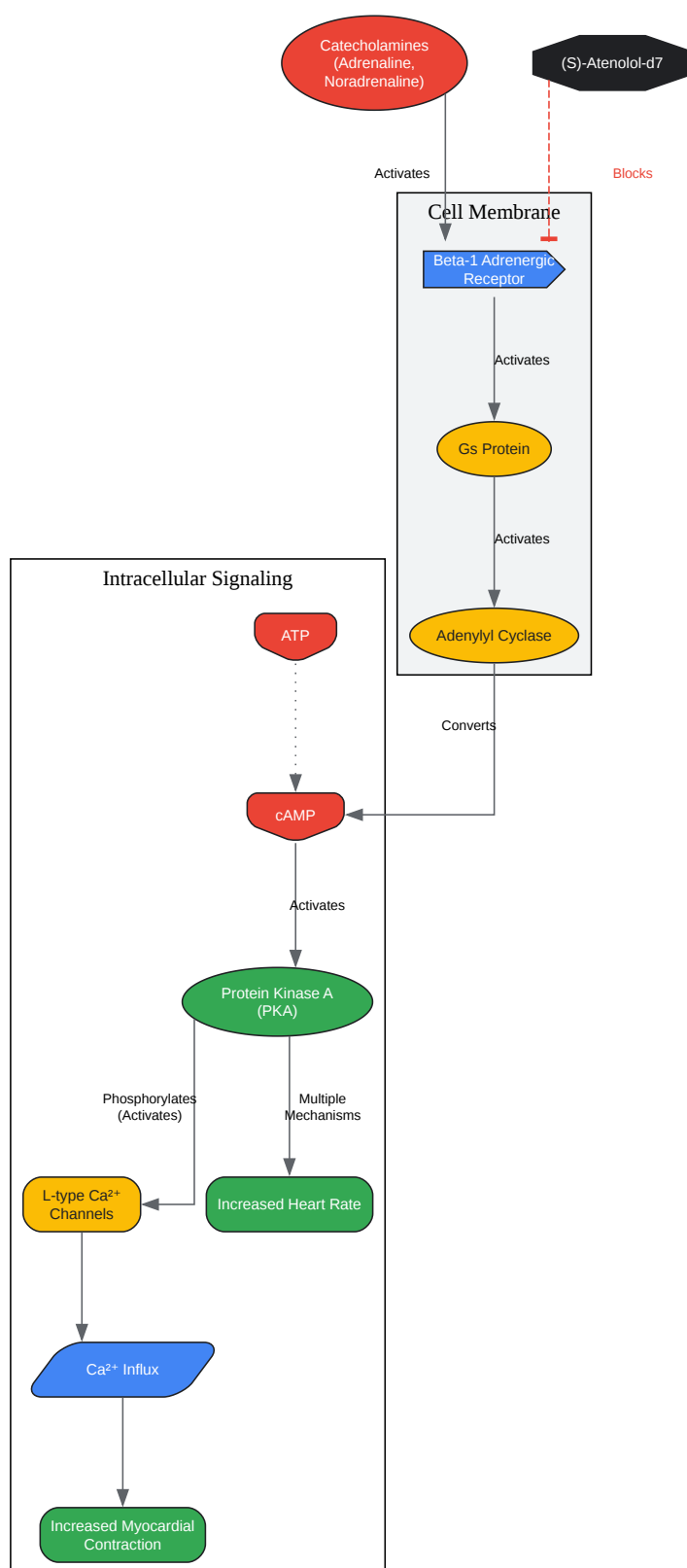
- Sample Preparation: Dissolve a known concentration of **(S)-Atenolol-d7** in the mobile phase.
- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Chromatographic Conditions (adapted from methods for Atenolol):[\[13\]](#)
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at a wavelength of approximately 226 nm or 275 nm.

- Injection Volume: 10-20  $\mu$ L.
- Data Analysis:
  - Purity: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
  - Stability: For stability studies, samples are stored under various conditions (e.g., different temperatures and light exposure) and analyzed at specific time points. The degradation of **(S)-Atenolol-d7** is monitored by the decrease in the main peak area and the appearance of any degradation product peaks.

## Biological Context: Mechanism of Action

As a deuterated analog, **(S)-Atenolol-d7** is expected to have the same mechanism of action as (S)-Atenolol. Atenolol is a selective antagonist of the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue.<sup>[2][14]</sup> By blocking this receptor, atenolol inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure.<sup>[15]</sup>

## Beta-1 Adrenergic Receptor Signaling Pathway



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